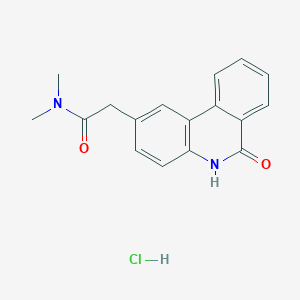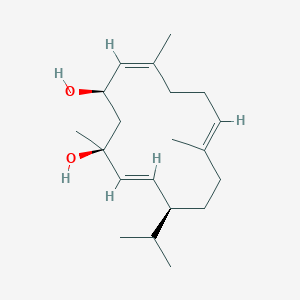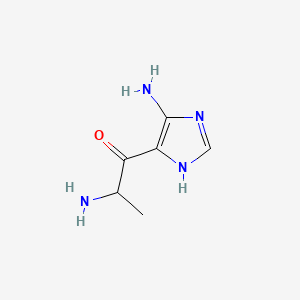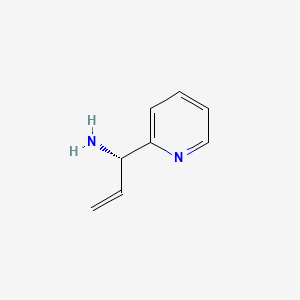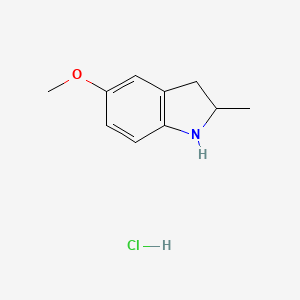
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions, such as Friedel-Crafts alkylation, can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium acetate for arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions using a palladium acetate catalyst can produce arylated indole derivatives .
科学的研究の応用
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of myeloperoxidase, it binds to the enzyme’s active site, preventing it from catalyzing the chlorination of substrates . This inhibition can be studied to understand the enzyme’s role in various biological processes.
類似化合物との比較
Similar Compounds
5-methoxy-2-methylindole: A closely related compound with similar chemical properties.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole: Another indole derivative with distinct chemical reactivity.
Uniqueness
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit myeloperoxidase sets it apart from other indole derivatives .
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-8-6-9(12-2)3-4-10(8)11-7;/h3-4,6-7,11H,5H2,1-2H3;1H |
InChIキー |
BZXNWDOBMVALNF-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(N1)C=CC(=C2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
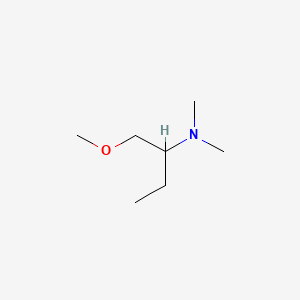
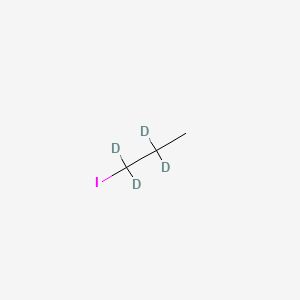
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
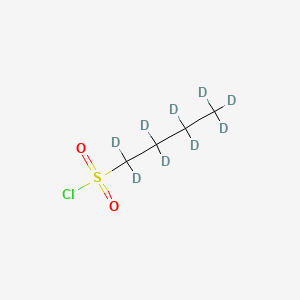
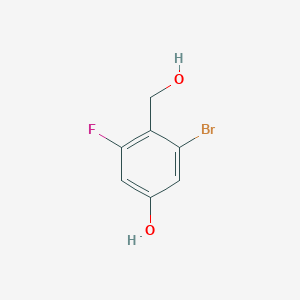
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)
